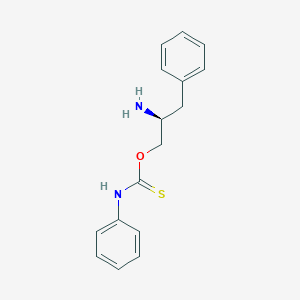
Carbaphethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ajugol is an iridoid glycoside compound isolated from the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-protozoal properties .
Preparation Methods
Ajugol can be extracted from Rehmannia glutinosa using various methods. Common extraction techniques include water decoction and alcohol extraction . Industrial production often involves the use of advanced extraction technologies to ensure high purity and yield .
Chemical Reactions Analysis
Ajugol undergoes several types of chemical reactions, including:
Oxidation: Ajugol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Ajugol into reduced forms.
Substitution: Ajugol can participate in substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ajugol has been extensively studied for its potential therapeutic applications:
Chemistry: Ajugol is used as a reference compound in various chemical studies.
Mechanism of Action
Ajugol exerts its effects primarily through the activation of transcription factor EB (TFEB)-mediated autophagy. This activation alleviates endoplasmic reticulum stress and reduces chondrocyte apoptosis, thereby protecting cartilage from degradation . Additionally, Ajugol promotes lysosomal biogenesis and lipophagy, which helps in the management of non-alcoholic fatty liver disease .
Comparison with Similar Compounds
Ajugol is similar to other iridoid glycosides such as aucubin and catalpol. it is unique in its ability to activate TFEB-mediated autophagy and promote lysosomal biogenesis . This makes Ajugol particularly effective in treating conditions like osteoarthritis and non-alcoholic fatty liver disease, where autophagy and lysosomal function play crucial roles .
Similar Compounds
- Aucubin
- Catalpol
- Verbathasin A
Ajugol’s unique properties and diverse applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
CAS No. |
118104-82-8 |
|---|---|
Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
O-[(2S)-2-amino-3-phenylpropyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C16H18N2OS/c17-14(11-13-7-3-1-4-8-13)12-19-16(20)18-15-9-5-2-6-10-15/h1-10,14H,11-12,17H2,(H,18,20)/t14-/m0/s1 |
InChI Key |
RNXJOHPVZIKWLE-AWEZNQCLSA-N |
SMILES |
C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=S)NC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |
Key on ui other cas no. |
118104-82-8 |
Synonyms |
1-amino-1-benzyl-2-mercaptoethane-S-phenylcarbamate carbaphethiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















